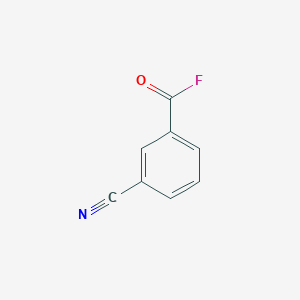

3-Cyanobenzoyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Cyanobenzoyl fluoride is an organic compound with the molecular formula C8H4FNO It is a derivative of benzoic acid, where the carboxyl group is replaced by a fluorine atom and a cyano group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Cyanobenzoyl fluoride can be synthesized through several methods. One common approach involves the reaction of 3-cyanobenzoic acid with a fluorinating agent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and pressure to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive and potentially hazardous fluorinating agents. The process must be optimized for efficiency, safety, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 3-Cyanobenzoyl fluoride undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.

Hydrolysis: In the presence of water or aqueous base, this compound can hydrolyze to form 3-cyanobenzoic acid and hydrogen fluoride.

Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols; typically carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) under mild to moderate temperatures.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or THF.

Major Products:

Nucleophilic Substitution: Amides, esters, or thioesters.

Hydrolysis: 3-Cyanobenzoic acid.

Reduction: 3-Aminobenzoyl fluoride.

Scientific Research Applications

The search results provide information on 3-cyano-2,4,5-trifluoro-benzoyl fluoride and related compounds, but not specifically on "3-Cyanobenzoyl fluoride." Here's a summary of the available information:

3-Cyano-2,4,5-trifluoro-benzoyl fluoride

- Description: This compound is a fluorinated benzoyl fluoride derivative .

- Preparation: It can be prepared through a multi-stage process starting from 5-fluoro-1,3-xylene . The process involves chlorination, hydrolysis, and reaction with an acid chloride to form a nitrile intermediate .

- Use: 3-Cyano-2,4,5-trifluoro-benzoyl fluoride can be used in the synthesis of quinolones .

Related Compounds and Applications

- 4-Cyanobenzoyl chloride: This compound has been used in the synthesis of liquid crystalline heteroaromatic compounds containing isoxazole .

- Acyl thiourea derivatives: These derivatives have various biological activities, including antimicrobial, antioxidant, cytotoxic, antibacterial, and antifungal properties . They can be used as starting materials for compounds with enhanced biological activities .

- Fluorides: Fluoride compounds have applications in dental caries prevention . Methods include water fluoridation, fluoride toothpaste, fluoride varnish, fluoride gel, fluoride mouthrinse, and silver diamine fluoride . Fluoride varnish is used in medical clinics for oral health .

Mechanism of Action

The mechanism by which 3-cyanobenzoyl fluoride exerts its effects depends on the specific application. In biological systems, it may act as an enzyme inhibitor by covalently modifying active site residues, thereby blocking the enzyme’s activity. The cyano group can interact with nucleophilic sites in proteins, while the fluorine atom can enhance the compound’s stability and reactivity .

Comparison with Similar Compounds

3-Cyanobenzoic Acid: Similar structure but with a carboxyl group instead of a fluorine atom.

Benzoyl Fluoride: Lacks the cyano group, making it less reactive in certain contexts.

3-Fluorobenzonitrile: Contains a fluorine atom and a cyano group but lacks the carbonyl functionality.

Uniqueness: 3-Cyanobenzoyl fluoride is unique due to the presence of both a cyano group and a fluorine atom, which confer distinct reactivity and stability. This combination makes it a valuable intermediate in organic synthesis and a useful tool in various research applications .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Cyanobenzoyl fluoride in laboratory settings?

- Methodological Answer : Synthesis typically involves the reaction of 3-cyanobenzoic acid with fluorinating agents like thionyl chloride (SOCl₂) or cyanuric fluoride. For example, acylation under anhydrous conditions using SOCl₂ yields the corresponding acyl chloride intermediate, followed by fluoride substitution . Purification via vacuum distillation or recrystallization is critical to minimize impurities. Characterization should include 1H-NMR, 19F-NMR, and FT-IR spectroscopy to confirm functional groups and purity .

Q. How should researchers characterize the stability of this compound under varying experimental conditions?

- Methodological Answer : Stability studies require monitoring hydrolytic sensitivity (due to the labile fluoride group) and thermal stability. Use thermogravimetric analysis (TGA) to assess decomposition temperatures and dynamic vapor sorption (DVS) to evaluate moisture sensitivity. Store the compound in anhydrous conditions at room temperature, as it is hygroscopic and prone to hydrolysis . For kinetic studies, track degradation via HPLC under controlled humidity and temperature .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : The compound serves as a versatile acylating agent in peptide coupling and heterocyclic chemistry. For instance, it is used to synthesize glycine methyl esters and functionalized cyclodextrins, where the cyano group enhances electrophilicity . Reactions should be conducted under inert atmospheres (e.g., N₂ or Ar) to prevent side reactions with ambient moisture .

Advanced Research Questions

Q. How can researchers optimize reaction yields when using this compound in multi-step syntheses?

- Methodological Answer : Optimize stoichiometry and solvent polarity to balance reactivity and stability. For example, use aprotic solvents like dichloromethane or THF to minimize hydrolysis. Kinetic studies (e.g., via in-situ 19F-NMR) can identify rate-limiting steps. Catalytic additives, such as DMAP, may accelerate acylation while reducing side-product formation . Post-reaction quenching with dry ice/acetone traps residual fluoride byproducts .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : Discrepancies in NMR or IR spectra often arise from solvent effects, polymorphism, or tautomerism. Cross-validate data using X-ray crystallography (as in ) to confirm molecular geometry. Computational tools (e.g., DFT calculations) can model electronic environments and predict spectral shifts. Compare experimental results with literature databases (e.g., CSD, PubChem) to identify outliers .

Q. How do intermolecular interactions of this compound influence its reactivity in crystal engineering?

- Methodological Answer : Analyze C—H···F and π-π stacking interactions via single-crystal X-ray diffraction. For example, the cyano group participates in dipole-dipole interactions, while the fluoride can form weak hydrogen bonds. These interactions dictate packing motifs and solubility, which are critical for designing co-crystals or supramolecular assemblies . Pair crystallographic data with Hirshfeld surface analysis to quantify interaction contributions .

Q. What computational models best predict the reactivity of this compound in electrophilic aromatic substitution?

- Methodological Answer : Use density functional theory (DFT) to calculate Fukui indices and electrostatic potential maps, identifying reactive sites (e.g., the carbonyl carbon). Molecular dynamics simulations can model solvent effects on transition states. Validate predictions experimentally by synthesizing derivatives and comparing their 13C-NMR chemical shifts with computed values .

Q. How can researchers assess the biological activity of this compound derivatives while mitigating neurotoxicity risks?

- Methodological Answer : Screen derivatives using in vitro assays (e.g., enzyme inhibition studies) and cross-reference with toxicity databases. Fluoride release under physiological conditions must be quantified via ion-selective electrodes. For neurotoxicity, employ cell-based models (e.g., SH-SY5Y neurons) to monitor apoptosis markers like caspase-3 activation . Structure-activity relationships (SARs) should guide modifications to reduce bioaccumulation .

Q. What experimental protocols ensure reliable polymorphism characterization for this compound derivatives?

- Methodological Answer : Combine differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) to identify polymorphic forms. Control crystallization conditions (e.g., solvent evaporation rates, temperature gradients) to isolate distinct phases. For metastable forms, use variable-temperature XRD to monitor phase transitions. Compare results with computational crystal structure prediction (CSP) tools .

Q. Data Contradiction and Validation

Q. How should researchers address discrepancies between experimental and computational data for this compound?

- Methodological Answer : Re-examine assumptions in computational models (e.g., solvent omission, improper basis sets). Use high-level theory (e.g., CCSD(T)) for critical comparisons. Experimentally, ensure sample purity via elemental analysis and mass spectrometry. Publish raw datasets and computational input files to enable peer validation .

Properties

CAS No. |

77976-07-9 |

|---|---|

Molecular Formula |

C8H4FNO |

Molecular Weight |

149.12 g/mol |

IUPAC Name |

3-cyanobenzoyl fluoride |

InChI |

InChI=1S/C8H4FNO/c9-8(11)7-3-1-2-6(4-7)5-10/h1-4H |

InChI Key |

LLGFXZPQMCRGQD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)F)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.